1-methyl-4-nitro-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

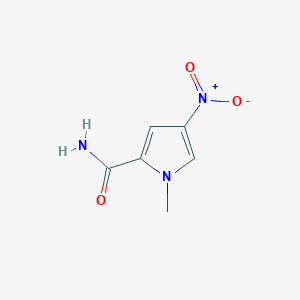

1-methyl-4-nitro-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O3. This compound is characterized by a pyrrole ring substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carboxamide group at the 2-position. It is a solid at room temperature and has a melting point of approximately 145.30°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide typically involves the nitration of 1-methylpyrrole followed by the introduction of the carboxamide group. One common method involves the following steps:

Nitration: 1-methylpyrrole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-methyl-4-nitropyrrole.

Carboxamidation: The nitro compound is then reacted with a suitable amide source, such as ammonium carbonate, under controlled conditions to introduce the carboxamide group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Batch or Continuous Nitration: Using large-scale nitration reactors to produce 1-methyl-4-nitropyrrole.

Amidation: Large-scale amidation reactors to introduce the carboxamide group efficiently.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 1-methyl-4-amino-1H-pyrrole-2-carboxamide.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Oxidation: 1-carboxyl-4-nitro-1H-pyrrole-2-carboxamide.

Aplicaciones Científicas De Investigación

Chemistry

1-methyl-4-nitro-1H-pyrrole-2-carboxamide serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, potentially leading to the development of new therapeutic agents .

Medicine

The compound is being investigated for its potential use in drug development due to its structural features that allow for modifications enhancing biological activity. Notably, derivatives have shown promise against drug-resistant tuberculosis, demonstrating significant anti-tubercular activity with low cytotoxicity .

Case Study 1: Antimicrobial Activity

A study evaluated a series of pyrrole-2-carboxamides for their activity against Mycobacterium tuberculosis. The compounds were designed based on structure-guided strategies and exhibited potent anti-TB activity (minimum inhibitory concentration < 0.016 μg/mL) while maintaining low toxicity profiles (IC50 > 64 μg/mL). Compounds were assessed for their effects on mycolic acid biosynthesis, confirming their potential as MmpL3 inhibitors .

Case Study 2: Minor Groove Binders

In another investigation, derivatives of this compound were synthesized as minor groove binders for DNA targeting. These compounds demonstrated significant antiamoebic activity and were tested for their efficacy against Trypanosoma brucei, indicating their potential in treating parasitic infections .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Used in dye synthesis |

| Biology | Antimicrobial and anticancer properties | Potential MmpL3 inhibitors |

| Medicine | Drug development | Effective against drug-resistant tuberculosis |

Mecanismo De Acción

The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-2-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

1-methyl-4-nitro-1H-pyrrole-2-carboxamide can be compared with other similar compounds such as:

1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

1-methyl-4-amino-1H-pyrrole-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Actividad Biológica

1-Methyl-4-nitro-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, showcasing a diverse range of therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H6N2O4

- Molecular Weight : 158.12 g/mol

The biological activity of this compound is thought to arise from its interactions with specific molecular targets. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, influencing various biological pathways. However, the precise mechanisms remain partially elucidated, necessitating further research to clarify its action at the molecular level.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of pyrrole-2-carboxamides, including this compound, showed potent activity against Mycobacterium tuberculosis, particularly drug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be below 0.016 μg/mL, highlighting their potential as anti-tuberculosis agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications in cancer treatment .

Study on Antimicrobial Efficacy

In a comparative study focusing on various pyrrole derivatives, it was found that modifications to the pyrrole ring significantly affected antimicrobial potency. For instance, compounds with bulky substituents demonstrated enhanced activity against M. tuberculosis compared to simpler analogs. One particular derivative exhibited a potency comparable to first-line anti-tuberculosis drugs such as isoniazid .

| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 1 | Structure | <0.016 | >64 |

| Compound 5 | Structure | Comparable to INH | >64 |

| Compound 32 | Structure | <0.016 | >64 |

Structure-Activity Relationship (SAR)

A detailed structure–activity relationship (SAR) analysis revealed that substituents on the pyrrole ring significantly influence both antimicrobial and anticancer activities. Electron-withdrawing groups generally enhanced activity, while bulky groups improved selectivity against resistant strains .

Propiedades

IUPAC Name |

1-methyl-4-nitropyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-8-3-4(9(11)12)2-5(8)6(7)10/h2-3H,1H3,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZMALQWCUZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.